1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine
Overview
Description
1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromophenyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine typically involves the reaction of 3-bromobenzaldehyde with 3,3-dimethylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrrolidine to the aldehyde group, followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the pyrrolidine ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine: can be compared to other bromophenyl-substituted pyrrolidines and similar heterocyclic compounds.
1-(3-Bromophenyl)-pyrrolidine: Lacks the dimethyl substitution, which can affect its reactivity and biological activity.
3,3-Dimethyl-pyrrolidine:
Uniqueness
The presence of both the bromophenyl group and the dimethyl substitution makes this compound unique in terms of its chemical reactivity and potential applications. The bromine atom provides a site for further functionalization, while the dimethyl groups can influence the compound’s steric and electronic properties.
Properties
IUPAC Name |
1-(3-bromophenyl)-3,3-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)6-7-14(9-12)11-5-3-4-10(13)8-11/h3-5,8H,6-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIAWYWCRPOAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=CC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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